
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H14F4N4O2 and its molecular weight is 430.363. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiotonic Activity
One study discussed the discovery of compounds similar to the specified chemical structure, emphasizing their role as potent positive inotropes in dogs. These compounds were designed to improve cardiac function, demonstrating significant potential in the treatment of heart failure. The research highlighted the synthesis of lactam analogues and their evaluation through inotropic activity, revealing some compounds to be among the most potent and long-acting oral inotropes described to date (Robertson et al., 1986).
Antiplasmodial Properties
Another investigation focused on the synthesis and evaluation of novel compounds for potential in vitro antiplasmodial properties. Preliminary results showed that specific combinations of substituents are required for biological activity against the Plasmodium falciparum parasite, with insights into their possible mode of action through molecular docking studies (Mphahlele et al., 2017).
Anticancer Activity
Research on the synthesis and evaluation of new 3(2H)-one pyridazinone derivatives aimed to explore their potential anticancer activity. The study involved molecular docking to identify compounds with promising anti-oxidant activity, highlighting the significance of structural modifications for enhancing biological effects (Mehvish & Kumar, 2022).
Antioxidant Properties
A study synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl-1H-indol-1-yl)acetamide derivatives to evaluate their antioxidant activity. Results revealed that certain compounds exhibited considerable activity, comparable to standard antioxidants. This suggests their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Imaging Applications
The compound SSR180575, related to the specified chemical structure, was identified as a potent and highly selective ligand for the TSPO (peripheral benzodiazepine receptor), suggesting its utility in imaging neuroinflammation with positron emission tomography (PET). This highlights the potential of such compounds in diagnostic imaging and understanding pathological conditions (Thominiaux et al., 2010).
properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(3-indol-1-yl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N4O2/c22-16-6-5-14(11-15(16)21(23,24)25)26-19(30)12-29-20(31)8-7-18(27-29)28-10-9-13-3-1-2-4-17(13)28/h1-11H,12H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRSNWIADIDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

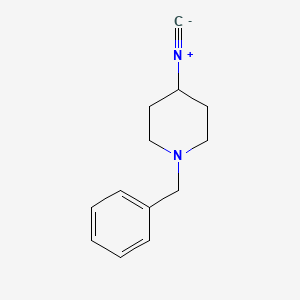
![Cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2753567.png)
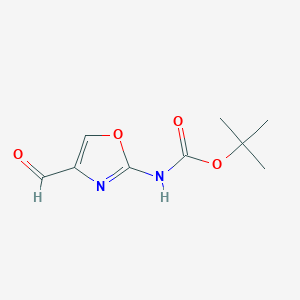
![3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2753570.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2753572.png)
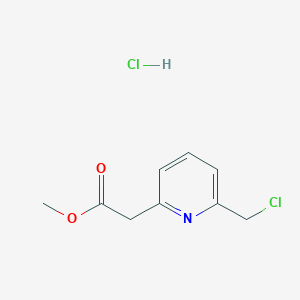
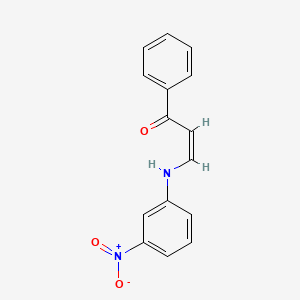
![N-[2-[(5E)-5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide](/img/structure/B2753579.png)
![3-(2-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2753580.png)
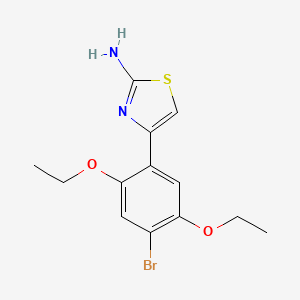
![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2753583.png)
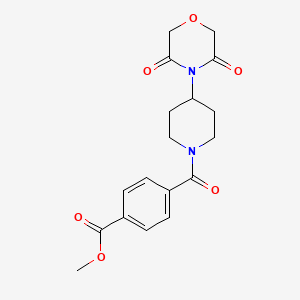
![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole](/img/structure/B2753585.png)